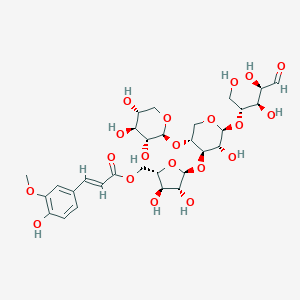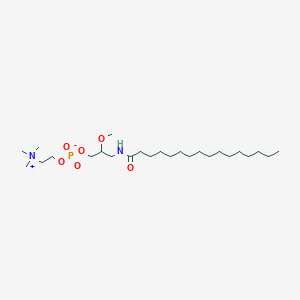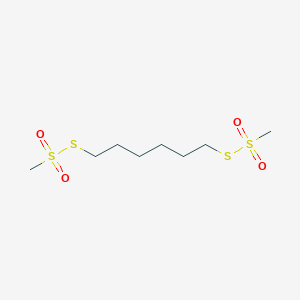
Tedatioxetin
Übersicht
Beschreibung
Tedatioxetine, also known by its developmental code name Lu AA24530, is an experimental antidepressant discovered by scientists at Lundbeck. It was developed for the treatment of major depressive disorder and anxiety disorders. Tedatioxetine is a multimodal antidepressant that acts as a triple reuptake inhibitor, targeting serotonin, norepinephrine, and dopamine transporters .
Wissenschaftliche Forschungsanwendungen
Tedatioxetin wurde hauptsächlich auf seine potenzielle Verwendung bei der Behandlung von Major Depression und Angststörungen untersucht. Sein einzigartiger Wirkmechanismus als dreifacher Wiederaufnahmehemmer macht es zu einem vielversprechenden Kandidaten für diese Erkrankungen. Zusätzlich verstärkt Tedatioxetins Fähigkeit, Serotoninrezeptoren (5-HT2A, 5-HT2C und 5-HT3) und α1A-adrenerge Rezeptoren zu antagonisieren, sein therapeutisches Potenzial .
Im Bereich der Chemie dient this compound als wertvolle Verbindung zur Untersuchung der Wechselwirkungen von Monoamintransportern und -rezeptoren. In der Biologie und Medizin liefert es Einblicke in die Behandlung von affektiven Störungen und die Entwicklung neuer Antidepressiva. Industriell tragen die Synthese und Produktionsverfahren von this compound zu Fortschritten in der pharmazeutischen Fertigungstechnik bei .
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Wiederaufnahme von Serotonin, Noradrenalin und Dopamin hemmt, wodurch die Konzentration dieser Neurotransmitter im synaptischen Spalt erhöht wird. Dies führt zu einer verstärkten Neurotransmission und einer verbesserten Stimmungsregulation. Darüber hinaus wirkt this compound als Antagonist an Serotoninrezeptoren (5-HT2A, 5-HT2C und 5-HT3) und α1A-adrenergen Rezeptoren, was die Neurotransmitteraktivität weiter moduliert und zu seinen antidepressiven Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Tedatioxetine primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters , acting as a triple reuptake inhibitor . It also antagonizes 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These targets play crucial roles in mood regulation, with serotonin and norepinephrine being particularly important in the pathophysiology of depression .
Mode of Action
Tedatioxetine inhibits the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and ultimately leads to improved mood and reduced depressive symptoms . As an antagonist of certain serotonin and adrenergic receptors, tedatioxetine prevents the activation of these receptors, further modulating neurotransmission .
Biochemical Pathways
It is known that the increase in serotonin, norepinephrine, and dopamine levels can affect various downstream signaling pathways, potentially leading to changes in gene expression, neuroplasticity, and circadian rhythms .
Pharmacokinetics
Like many other antidepressants, it is likely to be well absorbed after oral administration, widely distributed throughout the body, metabolized primarily in the liver (potentially involving cytochrome p450 enzymes), and excreted in both urine and feces . These properties can significantly impact the drug’s bioavailability, efficacy, and side effect profile .
Result of Action
At the molecular level, tedatioxetine increases the concentration of key neurotransmitters in the synaptic cleft, enhancing neurotransmission . At the cellular level, this can lead to changes in neuronal firing rates, synaptic plasticity, and ultimately the function of neural circuits involved in mood regulation . These changes are believed to underlie the antidepressant effects of tedatioxetine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tedatioxetine. For instance, individual genetic variations, particularly in genes encoding drug-metabolizing enzymes and drug targets, can influence the drug’s pharmacokinetics and pharmacodynamics . Additionally, factors such as diet, age, sex, liver and kidney function, and concomitant medications can also impact the drug’s effects .
Biochemische Analyse
Biochemical Properties
Tedatioxetine is reported to act as a triple reuptake inhibitor, with a preference for serotonin, norepinephrine, and dopamine . It also acts as an antagonist for 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors . These interactions with various enzymes and proteins play a crucial role in its biochemical reactions.
Cellular Effects
The effects of Tedatioxetine on cells are primarily related to its influence on neurotransmitter reuptake and receptor antagonism. By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, Tedatioxetine can increase the concentration of these neurotransmitters in the synaptic cleft, potentially enhancing neurotransmission . Its antagonistic effects on various serotonin and adrenergic receptors may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tedatioxetine involves binding to and inhibiting the reuptake transporters for serotonin, norepinephrine, and dopamine . This inhibition prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released, leading to an increased concentration in the synaptic cleft and enhanced neurotransmission . Tedatioxetine also binds to and antagonizes various serotonin and adrenergic receptors, which can influence a variety of cellular processes .
Vorbereitungsmethoden
Die Synthese von Tedatioxetin umfasst mehrere Schlüsselschritte. Der primäre Syntheseweg umfasst die Herstellung von 4-(2-(4-Methylphenylthio))phenylpiperidin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohlenstoff .
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Dazu gehören die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Tedatioxetin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, wodurch Sulfoxide wieder zu Sulfiden umgewandelt werden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören organische Lösungsmittel wie Dichlormethan, Basen wie Natriumhydroxid und Katalysatoren wie Palladium auf Kohlenstoff. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Tedatioxetin ähnelt anderen Antidepressiva wie Vortioxetin und Vilazodon, die ebenfalls auf Serotoninrezeptoren und Monoamintransporter abzielen. Die einzigartige Kombination von dreifacher Wiederaufnahmehemmung und Rezeptor-Antagonismus von this compound unterscheidet es von diesen Verbindungen. Dieser multimodale Wirkmechanismus bietet ein breiteres therapeutisches Profil und möglicherweise eine höhere Wirksamkeit bei der Behandlung von affektiven Störungen .
Ähnliche Verbindungen
- Vortioxetin
- Vilazodon
- MIN-117
- TGBA01AD
Die besonderen pharmakologischen Eigenschaften und das potenzielle therapeutische Nutzen von this compound machen es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung im Bereich der Psychopharmakologie .
Eigenschaften
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedatioxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedatioxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEDATIOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the role of CYP2D6 important in the context of tedatioxetine treatment?
A1: Tedatioxetine is primarily metabolized by the CYP2D6 enzyme in the liver []. This enzyme exhibits significant genetic variability across individuals, leading to different metabolic rates. This means individuals with certain gene variants may metabolize tedatioxetine slower or faster than others, potentially influencing drug levels and treatment response.
Q2: How does the research utilize population pharmacokinetic modeling to better characterize CYP2D6 genotype-phenotype relationships for tedatioxetine?
A2: Researchers utilized a large clinical dataset to develop a population pharmacokinetic (popPK) model for tedatioxetine and its CYP2D6-dependent metabolite []. By analyzing data from 578 subjects, the model estimated CYP2D6-mediated metabolism for each individual. This allowed them to assign activity scores to specific CYP2D6 alleles and quantify their impact on drug metabolism, providing insights into the translation of genotypes into phenotypic variations in drug response.
Q3: What were some key findings regarding the impact of specific CYP2D6 alleles on tedatioxetine metabolism?
A3: The study revealed interesting findings about specific alleles. For instance, the CYP2D617 and CYP2D641 alleles were associated with the lowest CYP2D6 activity []. This suggests individuals carrying these alleles might metabolize tedatioxetine slower, potentially leading to higher drug exposure. This information could be crucial for personalized medicine approaches, where genotyping could guide dosage adjustments based on an individual's genetic predisposition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


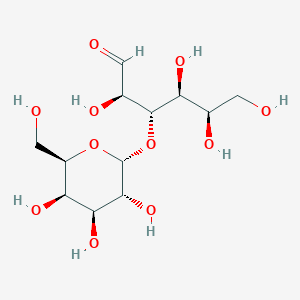
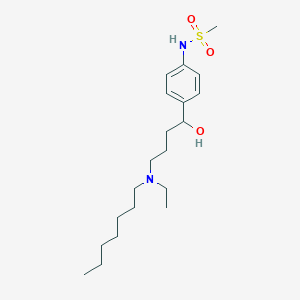
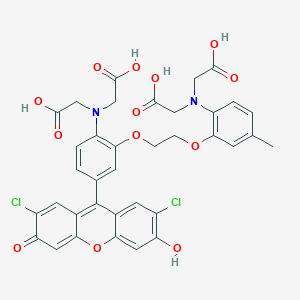
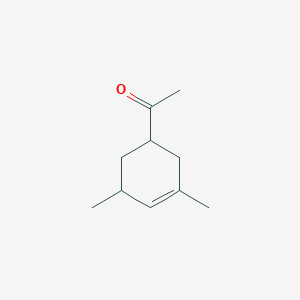

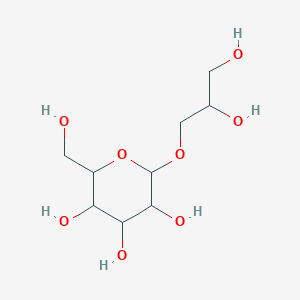
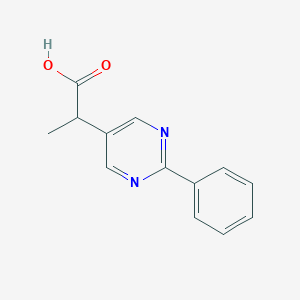

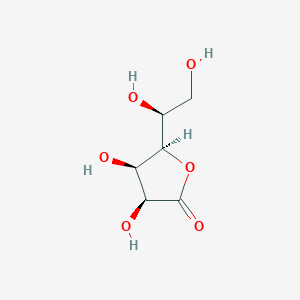
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

